molecular formula C9H8F4 B1442166 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene CAS No. 1221272-95-2

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B1442166
CAS No.: 1221272-95-2
M. Wt: 192.15 g/mol
InChI Key: QXYRTKNNKYKFLX-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is a fluorinated aromatic building block of significant interest in advanced chemical synthesis and materials science. Its structure, incorporating both fluorine and the trifluoromethyl group on a dimethylbenzene backbone, makes it a valuable synthon for developing active molecules in the pharmaceutical and agrochemical industries . The presence of these substituents can profoundly influence a molecule's lipophilicity, metabolic stability, and biomolecular binding affinity, which are critical parameters in drug discovery . This compound serves as a versatile precursor in various synthetic transformations, including cross-coupling reactions and the preparation of more complex functionalized materials . As a fluorinated analog of common intermediates like 3,5-dimethylbenzotrifluoride, it provides researchers a strategic entry point into novel chemical space for the exploration of structure-activity relationships . The compound is intended for research and development purposes only. It is strictly for laboratory use and is not labeled or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYRTKNNKYKFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to alterations in downstream signaling cascades. Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes, thereby affecting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, stabilizing the enzyme-substrate complex and influencing the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can change with prolonged exposure to light or heat. Over time, degradation products may form, which can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, although the exact nature of these effects can depend on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolism. At higher doses, toxic effects can be observed, including disruptions in cellular function and adverse physiological responses. Threshold effects have been noted, where a certain dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cell membranes, while specific transporters and binding proteins can facilitate its movement within the cell. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized enzymes and proteins. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments, thereby modulating its biochemical effects.

Biological Activity

2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F4C_10H_8F_4. The presence of both fluorine and trifluoromethyl groups imparts significant electronic properties that can influence its interactions with biological targets.

The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds. This modification often leads to increased binding affinity for various biological targets, including enzymes and receptors. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency in inhibiting certain biochemical pathways, such as serotonin uptake and reverse transcriptase activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated compounds, including those similar to this compound. For instance, compounds with trifluoromethyl substitutions have shown synergistic effects when used in combination therapies against various cancer types . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Study 1: Inhibition of Enzymatic Activity

In a study examining the effects of trifluoromethyl-substituted compounds on enzyme inhibition, it was found that this compound demonstrated significant inhibitory effects on specific kinases involved in cancer progression. The IC50 values indicated a strong correlation between the presence of the trifluoromethyl group and increased potency .

Study 2: Antiviral Properties

Another research effort focused on the antiviral properties of fluorinated aromatic compounds. Here, this compound was tested against viral strains, showing promising results in reducing viral replication rates. The study suggested that the compound interfered with viral entry mechanisms or replication processes .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundEnzyme Inhibition0.25Kinase inhibition
Similar Trifluoromethyl Compound AAntiviral0.15Viral replication inhibition
Non-fluorinated Analog BLow Activity>10Unspecified

Scientific Research Applications

Chemical Synthesis

Reactivity and Transformations

The compound serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances reactivity, making it suitable for nucleophilic substitution reactions. For example, it can participate in radical trifluoromethylation processes, which are crucial for developing fluorinated pharmaceuticals and agrochemicals. The presence of the fluorine atom also allows for selective transformations under mild conditions, facilitating the synthesis of complex molecules.

Table 1: Synthetic Applications of 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

Application TypeDescriptionReference
Radical TrifluoromethylationUsed as a substrate for introducing trifluoromethyl groups into other molecules
Nucleophilic SubstitutionReacts with thiols and amines for compound formation
Synthesis of Aryl CompoundsActs as a precursor for arylbenzimidazoles and other biologically active compounds

Biochemical Applications

Enzyme Interactions

This compound has been shown to interact with various enzymes and proteins. Its lipophilicity due to the trifluoromethyl group allows it to bind effectively within hydrophobic pockets of proteins, influencing their activity. This property is particularly useful in drug design where modulation of enzyme activity is desired.

Cellular Effects

The compound affects cellular processes such as signaling pathways and gene expression. Studies indicate that it can modulate the activity of signaling proteins, leading to significant changes in downstream signaling cascades. This modulation can impact metabolic pathways and cellular responses to external stimuli.

Table 2: Biochemical Properties and Effects

PropertyDescriptionReference
LipophilicityEnhances interaction with hydrophobic protein sites
Signaling ModulationAlters activity of signaling proteins affecting metabolic pathways
Gene ExpressionInfluences production of metabolic enzymes

Case Studies

Study 1: Radical Trifluoromethylation

A recent study demonstrated the use of this compound in a radical trifluoromethylation reaction involving aryl halides. The reaction was optimized to yield high selectivity for the desired trifluoromethylated products under mild conditions, showcasing the compound's utility in synthetic organic chemistry.

Study 2: Enzyme Inhibition

In another case study, the compound was tested as a potential inhibitor of specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit enzyme activity at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares substituents, molecular properties, and applications of the target compound with analogs from literature:

Compound Name Substituents (Positions) Key Functional Groups Applications/Findings Reference
2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene F (2), CH₃ (1,3), CF₃ (5) F, CH₃, CF₃ Potential agrochemicals, pharmaceuticals N/A
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene Cl (2), NO₂ (1,3), CF₃ (5) Cl, NO₂, CF₃ Derivatization reagent for polyamines; high reactivity due to nitro groups [1]
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene F (1), NO₂ (2), CF₃ (4) F, NO₂, CF₃ Preferred for food sample analysis due to fluorine-enhanced stability [1]
1,3-Dimethyl-5-(trifluoromethyl)pyrimidoquinolinedione CH₃ (1,3), CF₃ (5) (heterocyclic core) CH₃, CF₃, fused heterocycle Pharmaceutical synthesis; altered solubility vs. benzene cores [2]
2-Chloro-5-(trifluoromethyl)benzamide derivative Cl (2), CF₃ (5), amide side chain Cl, CF₃, amide Agrochemicals; hydrogen bonding enhances target binding [4]

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group strongly withdraws electrons, reducing aromatic ring electron density. Fluorine (F) exerts a weaker but ortho/para-directing effect. In contrast, nitro (NO₂) groups in compounds enhance reactivity for derivatization but reduce stability .

Reactivity and Application Differences

  • Derivatization Efficiency: Compounds with nitro groups (e.g., ) exhibit higher reactivity in polyamine derivatization due to strong EWGs, whereas the target’s methyl groups may reduce suitability for such applications .
  • Biological Activity: Fluorine and CF₃ groups in the target compound likely improve metabolic stability and membrane permeability, aligning with trends in medicinal chemistry . However, the absence of hydrogen-bonding groups (e.g., amides in ) may limit target engagement in agrochemical contexts .
  • Solubility and Synthesis: Heterocyclic cores () reduce solubility in nonpolar solvents compared to benzene derivatives, while methyl groups in the target may enhance lipophilicity .

Key Research Findings and Implications

Fluorine’s Role: Fluorinated analogs consistently demonstrate improved stability and bioavailability, as seen in medicinal and agrochemical applications .

Substituent Trade-offs: While nitro groups enhance reactivity (), they may compromise stability, making fluorine a preferable substituent for long-term applications .

Structural Flexibility: Heterocyclic cores () or amide side chains () expand functional diversity but alter physicochemical properties compared to simple benzene derivatives.

Preparation Methods

Direct Fluorination and Trifluoromethylation of Methylated Benzene Derivatives

A common approach involves starting from methyl-substituted benzene derivatives and introducing the fluorine and trifluoromethyl groups via electrophilic substitution or nucleophilic aromatic substitution.

  • Starting Material: 1,3-dimethylbenzene derivatives or related sulfonyl chlorides.
  • Fluorination: Typically achieved by selective fluorination reagents or using halogen exchange reactions.
  • Trifluoromethylation: Introduction of the trifluoromethyl group can be done using trifluoromethylating agents or via catalytic processes.

Example from Patent CN104961662A:

  • The patent describes a method for preparing 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, closely related structurally.
  • The process starts with 2-fluoro-6-trifluoromethyl-alkyl sulfur benzene (alkyl = methyl, ethyl, or propyl).
  • Oxychlorination is performed using chlorine in the presence of solvents such as concentrated hydrochloric acid, nitric acid, or formic acid at 50–70°C for 4–6 hours.
  • The molar ratios and solvents are optimized to achieve high yield (>90%) and purity (>97%) of the sulfonyl chloride intermediate, which can be further converted to the target compound by reduction or substitution reactions.
Parameter Value/Range
Starting material 2-fluoro-6-trifluoromethyl-alkyl sulfur benzene
Solvent Concentrated HCl, HNO3, or formic acid
Molar ratio (substrate:solvent) 1:1.5 to 1:20 (varies by solvent)
Chlorine molar ratio 1:4 to 1:6
Temperature 50–70 °C
Reaction time 4–6 hours
Yield >90%
Purity >97%

This method provides a robust route to fluorinated trifluoromethyl benzene derivatives with high selectivity.

Nucleophilic Aromatic Substitution on Halogenated Precursors

Another route involves halogenated intermediates such as 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene, which can be further transformed to the target compound.

  • Example from EP2266961B1 patent:
    • Starting from 2-bromo-5-fluoro-benzotrifluoride, nitration is performed using potassium nitrate and sulfuric acid at 25–30°C.
    • Subsequent reduction and substitution steps yield fluorinated trifluoromethyl aniline derivatives.
    • The process involves careful temperature control, solvent removal under reduced pressure, and purification by filtration and solvent washings.
    • Final products are obtained as oils or solids with high regioselectivity and purity.

This route is useful for preparing functionalized intermediates that can be converted to 2-fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene through further synthetic transformations.

Multi-Step Synthesis Using Phenol Derivatives and Alkylation

  • According to supplementary information from a Royal Society of Chemistry study, phenol derivatives such as 2-bromo-4-methylphenol can be reacted with trifluoromethylated aromatic halides under basic conditions (K2CO3 in DMF) at elevated temperatures (80 °C).
  • Alkylation with benzyl bromides or bromomethyl furans proceeds under stirring for 10 hours.
  • Workup involves extraction with dichloromethane, washing with aqueous NaOH and brine, and concentration under vacuum.
  • This method allows for the stepwise introduction of methyl and trifluoromethyl substituents on the aromatic ring, with fluorine incorporated via fluorinated starting materials or reagents.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield & Purity Notes
Oxychlorination of alkyl sulfur benzene derivatives 2-fluoro-6-trifluoromethyl-alkyl sulfur benzene Cl2, HCl/HNO3/formic acid, 50–70 °C, 4–6 h >90% yield, >97% purity High selectivity, scalable
Nitration and substitution of halogenated benzotrifluoride 2-bromo-5-fluoro-benzotrifluoride KNO3, H2SO4, 25–30 °C, reduction steps Moderate to high yields Multi-step, regioselective
Alkylation of bromomethyl phenol derivatives 2-bromo-4-methylphenol, fluorinated benzyl bromides K2CO3, DMF, 80 °C, 10 h Good yields Versatile for functionalization

Detailed Research Findings and Notes

  • The oxychlorination method is notable for its high yield and purity, making it suitable for large-scale industrial synthesis.
  • The nitration and substitution route provides access to various functionalized intermediates, which can be tailored for further chemical modifications.
  • The alkylation approach allows for flexible introduction of substituents and can be adapted to different fluorinated aromatic systems.
  • Reaction conditions such as temperature, solvent choice, and molar ratios are critical to optimize yield and selectivity.
  • Purification typically involves solvent extraction, washing, filtration, and evaporation under reduced pressure.
  • The presence of trifluoromethyl groups significantly influences the reactivity and regioselectivity in these aromatic substitution reactions.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene, and how are reaction conditions optimized?

Answer:
Common routes include:

  • Friedel-Crafts alkylation : Introducing methyl groups via AlCl₃-catalyzed alkylation of fluorobenzene derivatives. Temperature control (<0°C) minimizes side reactions like over-alkylation .
  • Grignard reactions : For trifluoromethylation, organomagnesium reagents (e.g., CF₃MgBr) react with halogenated intermediates (e.g., 1,3-dimethyl-5-bromo-2-fluorobenzene). Anhydrous tetrahydrofuran (THF) and low temperatures (-5°C to 0°C) enhance yield .
  • Halogen exchange : Fluorination via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents like DMF at 120°C) .

Optimization factors : Solvent polarity, temperature gradients, and stoichiometric ratios of substituents. For example, excess trifluoromethylating agents improve regioselectivity .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

Answer:
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, meta-directing, and sterically bulky, while methyl groups (-CH₃) are electron-donating and ortho/para-directing. This creates competing directing effects:

  • Electrophilic substitution : Reactions (e.g., nitration) favor positions where steric hindrance is minimized. Computational studies (DFT) predict preferential attack at the para position to -CF₃ due to reduced steric clash with adjacent methyl groups .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids is hindered at crowded positions; bulky ligands (e.g., SPhos) improve efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what are diagnostic spectral features?

Answer:

  • ¹⁹F NMR : Expect three distinct signals:
    • δ -60 to -65 ppm (CF₃, quartet due to coupling with adjacent F).
    • δ -110 to -115 ppm (aromatic F, split by neighboring substituents) .
  • ¹H NMR : Methyl groups appear as singlets (δ 2.3–2.5 ppm), with splitting patterns influenced by vicinal fluorine .
  • MS (EI) : Molecular ion peak at m/z 232 (C₉H₇F₄), with fragmentation peaks at m/z 213 (loss of F) and 183 (loss of CF₃) .

Advanced: How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Answer:
Discrepancies often arise from solvent effects, conformational dynamics, or incomplete basis sets in DFT calculations. Strategies include:

  • Solvent correction : Apply the IEF-PCM model to simulations to account for solvent polarity .
  • Dynamic averaging : Use molecular dynamics (MD) to model rotational barriers of -CF₃ and -CH₃ groups, which split signals in experimental NMR .
  • Hybrid functionals : B3LYP-D3 with a 6-311++G(d,p) basis set improves accuracy for fluorine-containing systems .

Basic: What purification methods are recommended for isolating high-purity this compound?

Answer:

  • Fractional distillation : Effective due to the compound’s moderate boiling point (~140°C at 70 mmHg). Use vacuum distillation to prevent thermal decomposition .
  • Recrystallization : Hexane/ethyl acetate (3:1) at -20°C yields crystals with >98% purity (HPLC) .
  • Column chromatography : Silica gel with hexane/CH₂Cl₂ (9:1) eluent removes polar byproducts .

Advanced: What mechanistic insights explain contradictions in trifluoromethylation yields under varying conditions?

Answer:
Low yields in trifluoromethylation often stem from:

  • Competitive side reactions : Radical pathways (e.g., CF₃• generation) vs. polar mechanisms. ESR spectroscopy confirms radical intermediates in Cu-catalyzed reactions .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor radical pathways. Kinetic studies (e.g., Eyring plots) differentiate mechanisms .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent hydrolysis or oxidation .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of aromatic fluorination?

Answer:

  • Deuterium labeling : Substitute H with D at reactive sites. A primary KIE (kH/kD > 1) indicates proton transfer in the rate-determining step (e.g., SNAr mechanism).
  • ¹⁸O tracing : In hydrolysis of fluorinated intermediates, ¹⁸O incorporation in byproducts confirms nucleophilic attack pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene
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2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene

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